molecular formula C10H11BrClNO B577380 4-(2-Bromo-5-chlorophenyl)morpholine CAS No. 1257665-20-5

4-(2-Bromo-5-chlorophenyl)morpholine

Cat. No.: B577380
CAS No.: 1257665-20-5
M. Wt: 276.558
InChI Key: BBOQXICRCYNALX-UHFFFAOYSA-N
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Description

4-(2-Bromo-5-chlorophenyl)morpholine is an organic compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a bromine and chlorine atom attached to a phenyl ring, which is further connected to a morpholine moiety. The unique structure of this compound makes it a valuable compound in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Bromo-5-chlorophenyl)morpholine typically involves the reaction of 2-bromo-5-chloroaniline with morpholine. The reaction is carried out under controlled conditions, often in the presence of a base such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automation in industrial settings enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Bromo-5-chlorophenyl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylmorpholine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-(2-Bromo-5-chlorophenyl)morpholine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Bromo-5-chlorophenyl)morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 4-(2-Bromo-5-chlorophenyl)morpholine
  • 4-(2-Bromo-5-chlorophenyl)methylmorpholine
  • 4-(2-Bromo-5-chlorophenyl)ethylmorpholine

Comparison: this compound is unique due to its specific substitution pattern on the phenyl ring and the presence of the morpholine moiety. This unique structure imparts distinct chemical and biological properties compared to other similar compounds. For instance, the presence of both bromine and chlorine atoms can influence its reactivity and interaction with biological targets .

Properties

IUPAC Name

4-(2-bromo-5-chlorophenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrClNO/c11-9-2-1-8(12)7-10(9)13-3-5-14-6-4-13/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBOQXICRCYNALX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=CC(=C2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60682144
Record name 4-(2-Bromo-5-chlorophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257665-20-5
Record name 4-(2-Bromo-5-chlorophenyl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60682144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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